(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine
Description
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine (CAS: 1213027-21-4) is a chiral amine featuring an ethylamine backbone substituted with a 2-fluoro-5-(trifluoromethyl)phenyl group at the stereogenic center (R-configuration). Its molecular formula is C₉H₁₀F₄N₂, with a molar mass of 222.18 g/mol .
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
UQYFFQLBPVBKOF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
tert-Butanesulfinamide-Based Condensation
A patent by CN102976953A describes a three-step chiral induction method using (R)-tert-butanesulfinamide. While originally applied to α-difluoromethyl phenyl ethylamine, this approach is adaptable to the target compound:
-
Step 1 : Lewis acid-catalyzed condensation of 2-fluoro-5-(trifluoromethyl)acetophenone with (R)-tert-butanesulfinamide in tetrahydrofuran (THF) at −78°C yields the corresponding sulfinimine intermediate. Titanium tetraethoxide (Ti(OEt)₄) serves as the catalyst, achieving 85–90% conversion.
-
Step 2 : Stereoselective reduction using lithium triethylborohydride (LiBH₄) in THF at −78°C produces the sulfinamide with >95% ee.
-
Step 3 : Acidic hydrolysis (6 M HCl, 60°C) removes the sulfinyl group, yielding the free amine.
Table 1 : Optimization of Chiral Auxiliary Method
| Parameter | Optimal Condition | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst | Ti(OEt)₄ | 88 | – |
| Reducing Agent | LiBH₄ | 80 | 95 |
| Hydrolysis Temperature | 60°C | 92 | – |
Grignard Reagent-Based Alkylation
Lithium-Halogen Exchange and Alkylation
Ambeed’s protocol for analogous trifluoromethylphenyl ethylamines involves:
-
Lithiation : Treatment of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with n-butyllithium (n-BuLi) in anhydrous ether at −78°C generates a benzyllithium intermediate.
-
Electrophilic Quenching : Addition of acetonitrile derivatives (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile) followed by trimethylsilyl chloride (TMSCl) yields α-aminonitrile intermediates.
-
Grignard Addition : Reaction with benzylmagnesium chloride (2.0 M in THF) and subsequent acid workup affords the amine.
Table 2 : Grignard Method Performance
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Lithiation | n-BuLi (2.5 M) | −78°C | 89 |
| Electrophilic Quenching | TMSCl | −78°C → RT | 75 |
| Grignard Addition | Benzyl MgCl | RT | 44 |
Reductive Amination Strategies
Borohydride Reduction of Imines
A modified approach from CN102976953A employs sodium triacetoxyborohydride (NaBH(OAc)₃) for imine reduction:
-
Imine Formation : Condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with (R)-α-methylbenzylamine in dichloromethane (DCM).
-
Reduction : NaBH(OAc)₃ in DCM at 0°C reduces the imine to the amine with 78% yield and 88% ee.
-
Resolution : Chiral chromatography (Chiralpak IC) separates enantiomers, achieving >99% ee.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with biological molecules. The fluorine atoms in the compound can form strong electrostatic interactions with target molecules, affecting their stability and function. This can lead to changes in molecular pathways and biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₉H₁₀F₄N₂ | 222.18 | 2.1 | 2-Fluoro-5-(trifluoromethyl)phenyl |
| (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine | C₇H₉ClN₃ | 170.62 | 1.8 | 2-Chloropyrimidin-5-yl |
| (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine | C₁₃H₁₇F₃N | 260.28 | 3.2 | 4-(Trifluoromethyl)phenyl, pentylamine |
*Predicted using fragment-based methods.
Table 2. Functional Group Impact on Properties
| Substituent | Electronic Effect (σp) | Steric Effect (Es) | Common Applications |
|---|---|---|---|
| 2-Fluoro-5-(trifluoromethyl) | +0.06 (F), +0.54 (CF₃) | Moderate | CNS-targeting ligands |
| 3,5-Bis(trifluoromethyl) | +0.54 × 2 | High | Antiemetic drugs (e.g., Aprepitant) |
| Pyrimidine with CF₃ | +0.54 (CF₃) | Low | Kinase inhibitors |
Biological Activity
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine, with the molecular formula CHFN and a molar mass of 207.17 g/mol, is a fluorinated phenylethylamine derivative. Its unique structural features, including the trifluoromethyl group, suggest potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound is characterized by its fluorinated aromatic ring and an amine functional group, which allows for various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of biologically relevant derivatives.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molar Mass | 207.17 g/mol |
| CAS Number | 1079656-78-2 |
The biological activity of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This modulation can affect neurotransmitter release and reuptake, making it a candidate for further exploration in neuropharmacology.
Biological Activity Studies
Research has indicated that compounds similar to (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine exhibit significant biological activities:
- Neurotransmitter Receptor Interaction : Studies have shown that fluorinated phenylethylamines can act as agonists or antagonists at various receptor sites, influencing mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing its potential therapeutic effects in treating neurological disorders.
Case Study: Neuropharmacological Effects
A study conducted on a series of fluorinated phenylethylamines demonstrated their capability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine and serotonin. The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions such as depression and anxiety.
Comparative Analysis with Similar Compounds
The biological activity of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine can be compared with other related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Phenylethylamine | Natural compound | Mild stimulant effects |
| Fluoroamphetamine | Fluorinated analogue | Strong stimulant effects |
| (1R)-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine | Fluorinated phenylethylamine | Potential MAO inhibition |
Q & A
Q. What are the established synthetic routes for (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via reductive amination starting from 2-fluoro-5-(trifluoromethyl)benzaldehyde and ethylamine. Key steps include:
- Reductive amination : Use sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol/ethanol at room temperature (RT) for 12–24 hours .
- Chiral resolution : If racemic mixtures form, chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases can isolate the (1R)-enantiomer .
- Optimization : Adjust solvent polarity (e.g., THF vs. MeOH) to enhance yield (70–85%) and enantiomeric excess (ee >98%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key analytical methods include:
- 19F NMR : To confirm trifluoromethyl (-CF₃) and fluorine substituents (δ ~ -60 to -65 ppm for -CF₃; -110 ppm for aromatic F) .
- LC-MS : Confirm molecular weight (207.17 g/mol) and purity (>95%) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amine groups) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Neurological targets : Acts as a precursor for dopamine receptor modulators due to its ethylamine moiety .
- Enzyme inhibition : The -CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., monoamine oxidases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data caused by enantiomeric impurities?
- Chiral impurity analysis : Use chiral stationary phases (CSPs) in HPLC to detect <2% (1S)-isomer .
- Biological assays : Compare (1R)- and (1S)-enantiomers in receptor-binding assays (e.g., radioligand displacement for serotonin receptors) to isolate stereospecific effects .
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to predict metabolic sites (e.g., amine group oxidation) .
- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic pathways .
- ADMET prediction : Use QSAR models to prioritize derivatives with improved microsomal stability (t½ >60 mins) .
Q. How can reaction scalability be balanced with enantiomeric purity in large-scale synthesis?
- Continuous flow chemistry : Improve heat/mass transfer for reductive amination, reducing side products (<5%) .
- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust reagent stoichiometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
